5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione
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Overview
Description
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a complex structure that includes a butylamino group, a hydroxy group, and a dihydronaphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the naphthalene-1,4-dione core, followed by the introduction of the butylamino and hydroxy groups through a series of chemical reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, often incorporating advanced techniques such as catalytic hydrogenation and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The naphthalene-1,4-dione core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the naphthalene-1,4-dione core can produce dihydro derivatives.
Scientific Research Applications
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A bronchodilator with a similar butylamino group, used in the treatment of asthma.
Terbutaline: Another bronchodilator with structural similarities, used for similar medical applications.
Adrenaline: A naturally occurring hormone with a related structure, involved in the body’s fight-or-flight response.
Uniqueness
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability are advantageous.
Properties
CAS No. |
112900-57-9 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-(butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H17NO3/c1-2-3-8-15-9-4-5-11(17)14-12(18)7-6-10(16)13(9)14/h4-5,15,17H,2-3,6-8H2,1H3 |
InChI Key |
LGFXNWUASMGUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=O)CCC(=O)C2=C(C=C1)O |
Origin of Product |
United States |
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